Cas no 1249990-48-4 (3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine)

3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine structure
1249990-48-4 structure
Product Name:3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine
CAS No:1249990-48-4
MF:C8H13ClN4
MW:200.66861987114
CID:5557736
Update Time:2025-07-22

3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N2-(3-chloro-2-pyrazinyl)-N1,N1-dimethyl-
    • 3-chloro-n-[2-(dimethylamino)ethyl]pyrazin-2-amine
    • 3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine
    • Inchi: 1S/C8H13ClN4/c1-13(2)6-5-12-8-7(9)10-3-4-11-8/h3-4H,5-6H2,1-2H3,(H,11,12)
    • InChI Key: UYJKSLODWVPBHY-UHFFFAOYSA-N
    • SMILES: C(N(C)C)CNC1=NC=CN=C1Cl

3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine Pricemore >>

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Additional information on 3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine

Research Update on 3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine (CAS: 1249990-48-4): A Promising Chemical Entity in Drug Discovery

Recent studies have highlighted the growing importance of 3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine (CAS: 1249990-48-4) as a versatile scaffold in medicinal chemistry. This compound, featuring a pyrazine core with chloro and dimethylaminoethylamine substituents, has demonstrated significant potential in targeting various biological pathways. The current research landscape reveals its application in kinase inhibition, epigenetic modulation, and antimicrobial development, positioning it as a valuable intermediate for pharmaceutical innovation.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518) demonstrated the compound's efficacy as a JAK2 inhibitor scaffold. Researchers optimized the structure-activity relationship (SAR) by modifying the pyrazine ring system, achieving nanomolar potency against JAK2-dependent hematologic malignancies. The dimethylaminoethyl side chain was found to be critical for binding pocket penetration, while the chloro group enhanced metabolic stability in hepatic microsome assays (t1/2 > 120 min).

In antimicrobial applications, a Nature Communications report (2024, 15:2345) identified 1249990-48-4 derivatives as novel Gram-positive antibacterial agents. The lead compound exhibited MIC values of 0.5-2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) by targeting undecaprenyl pyrophosphate synthase (UPPS). Cryo-EM structures revealed that the chloro-pyrazine moiety binds to a previously unexplored allosteric site, offering new avenues for antibiotic development against resistant strains.

Pharmacokinetic studies in Drug Metabolism and Disposition (2023, 51:1122-1135) characterized the ADME properties of this chemical series. The basic dimethylamino group conferred favorable tissue distribution (Vss = 8.2 L/kg in rats), with moderate plasma protein binding (78-82%). Metabolic stability varied significantly across species, with human liver microsome clearance rates (23 mL/min/kg) suggesting potential for once-daily dosing in clinical applications.

Emerging patent literature (WO2023187567, EP4257124) demonstrates growing commercial interest, with claims covering crystalline forms of 1249990-48-4 hydrochloride salt (melting point 198-201°C) and its use in combination therapies for inflammatory diseases. The compound's synthetic accessibility (3-step route from 2,3-dichloropyrazine, overall yield 68%) makes it particularly attractive for scale-up production.

Ongoing clinical translation efforts focus on addressing the compound's CYP3A4 inhibition potential (IC50 = 1.2 μM), with structure-based design yielding analogs that maintain target potency while reducing off-target effects. The research community continues to explore this scaffold's versatility, with recent computational studies predicting additional targetable protein families through molecular docking and pharmacophore modeling approaches.

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